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Compound of Interest

Compound Name:
1-Methyl-3-phenyl-1H-pyrazol-5-

amine

Cat. No.: B156348 Get Quote

An In-depth Technical Guide to the Quantum Chemical Calculations of 1-Methyl-3-phenyl-1H-
pyrazol-5-amine is crucial for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the theoretical approach to elucidating the

molecular properties of this compound, which is of significant interest in medicinal chemistry.

Proposed Computational Methodology
A robust computational protocol is essential for accurate theoretical predictions of molecular

properties. Density Functional Theory (DFT) is a widely used method for quantum chemical

calculations of organic molecules due to its balance of accuracy and computational cost. The

proposed methodology is based on common practices for similar pyrazole derivatives.

Experimental Protocols

The following protocol outlines the steps for performing quantum chemical calculations on 1-
Methyl-3-phenyl-1H-pyrazol-5-amine:

Molecular Structure and Optimization:

The initial 3D structure of 1-Methyl-3-phenyl-1H-pyrazol-5-amine is constructed using a

molecular modeling software (e.g., GaussView, Avogadro).
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Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-

Yang-Parr) exchange-correlation functional.

The 6-311++G(d,p) basis set is employed to provide a good description of the electronic

structure, including polarization and diffuse functions.

The optimization is carried out in the gas phase to obtain the equilibrium geometry at the

lowest energy state.

Vibrational Frequency Analysis:

Following geometry optimization, vibrational frequency calculations are performed at the

same level of theory (B3LYP/6-311++G(d,p)).

The absence of imaginary frequencies confirms that the optimized structure corresponds

to a true energy minimum.

The calculated vibrational frequencies can be used to interpret experimental infrared (IR)

and Raman spectra.

Electronic Properties Calculation:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO) are calculated at the optimized geometry.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is determined to assess the

molecule's chemical reactivity and kinetic stability.

Other electronic properties such as ionization potential, electron affinity, electronegativity,

chemical hardness, and softness are also calculated from the HOMO and LUMO energies.

Spectroscopic Simulations:

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) are

calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-

311++G(d,p) level.
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Time-Dependent DFT (TD-DFT) calculations are performed to simulate the UV-Vis

absorption spectrum and predict the electronic transitions.

Data Presentation
The quantitative data obtained from these calculations should be summarized in clearly

structured tables for easy comparison and analysis.

Table 1: Optimized Geometric Parameters for 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Parameter Bond/Angle Calculated Value (Å/°)

Bond Lengths C1-N2 Value

N2-N3 Value

N3-C4 Value

C4-C5 Value

C5-C1 Value

C1-N(amine) Value

C4-C(phenyl) Value

Bond Angles C5-C1-N2 Value

C1-N2-N3 Value

N2-N3-C4 Value

N3-C4-C5 Value

C4-C5-C1 Value

Dihedral Angles C5-C4-C(phenyl)-C(phenyl) Value

Note:Value indicates where data from actual calculations would be inserted.

Table 2: Calculated Vibrational Frequencies for 1-Methyl-3-phenyl-1H-pyrazol-5-amine
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Vibrational
Mode

Frequency
(cm-1)

IR Intensity Raman Activity Assignment

1 Value Value Value N-H stretch

2 Value Value Value
C-H stretch

(phenyl)

3 Value Value Value
C=C stretch

(pyrazole)

4 Value Value Value C-N stretch

... ... ... ... ...

Note:Value indicates where data from actual calculations would be inserted.

Table 3: Electronic Properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Property Symbol Calculated Value (eV)

Highest Occupied Molecular

Orbital Energy
EHOMO Value

Lowest Unoccupied Molecular

Orbital Energy
ELUMO Value

HOMO-LUMO Energy Gap ΔE Value

Ionization Potential IP Value

Electron Affinity EA Value

Electronegativity χ Value

Chemical Hardness η Value

Chemical Softness S Value

Note:Value indicates where data from actual calculations would be inserted.
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Mandatory Visualization
Diagrams are essential for visualizing workflows and relationships between calculated

properties.
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Caption: Computational workflow for quantum chemical calculations.
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Caption: Relationship between electronic properties and their significance.

To cite this document: BenchChem. [Quantum chemical calculations for 1-Methyl-3-phenyl-
1H-pyrazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156348#quantum-chemical-calculations-for-1-methyl-
3-phenyl-1h-pyrazol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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